1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine
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Overview
Description
1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a compound that features a piperazine ring linked to a triazole moiety, which is further substituted with a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the 2-Methylphenyl Group:
Formation of the Piperazine Moiety: The piperazine ring is then introduced, typically through a Mannich reaction, where the triazole derivative reacts with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can interact with metal ions or active sites in enzymes, while the piperazine ring may modulate receptor activity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine: Similar structure but with a bromophenyl group, potentially altering its pharmacological profile.
1-{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine: Contains a chlorophenyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is unique due to the presence of the 2-methylphenyl group, which can influence its steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a triazole ring, which is known for its diverse pharmacological properties, including antifungal and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C13H17N5
- Molecular Weight : Approximately 241.31 g/mol
The compound's structure consists of a piperazine moiety linked to a triazole ring substituted with a 2-methylphenyl group. This unique configuration may influence its interaction with biological targets.
Antifungal Activity
Research has demonstrated that compounds containing triazole rings exhibit significant antifungal properties. The triazole moiety disrupts the synthesis of ergosterol, an essential component of fungal cell membranes. In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.
Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | C. albicans | 8 µg/mL |
This compound | A. niger | 16 µg/mL |
These findings suggest that this compound may be effective against common fungal infections.
Anticancer Activity
The potential anticancer activity of triazole derivatives has been explored in various studies. The mechanism often involves the inhibition of specific enzymes such as aromatase or topoisomerases. Preliminary data indicate that this compound may exhibit cytotoxic effects on cancer cell lines.
In a study involving human breast cancer cell lines (MCF-7), the compound showed promising results:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Aromatase inhibition |
MDA-MB-231 | 15.0 | Topoisomerase inhibition |
These results highlight the compound's potential as a lead candidate for further development in cancer therapy.
Case Studies
Several case studies have been conducted to assess the biological activity of similar compounds within the triazole family:
-
Case Study on Antifungal Properties :
- A series of triazole derivatives were synthesized and tested against Candida species. The study found that modifications to the piperazine structure significantly influenced antifungal efficacy.
-
Case Study on Anticancer Effects :
- A comparative analysis was performed on various triazole derivatives against multiple cancer cell lines. The study concluded that substitutions at the phenyl ring substantially affected cytotoxicity and selectivity towards cancer cells.
Properties
IUPAC Name |
1-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-12-4-2-3-5-13(12)19-11-16-17-14(19)10-18-8-6-15-7-9-18/h2-5,11,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDMBKYAHPJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NN=C2CN3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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